4-(3-Iodobenzyl)morpholine chemical properties
4-(3-Iodobenzyl)morpholine chemical properties
An In-depth Technical Guide to 4-(3-Iodobenzyl)morpholine: Properties, Synthesis, and Applications
Introduction
4-(3-Iodobenzyl)morpholine is an organic heterocyclic compound featuring a morpholine ring N-substituted with a 3-iodobenzyl group.[1] With the CAS Number 731812-03-6, this molecule serves as a pivotal building block in medicinal chemistry and organic synthesis.[1][2] The structure uniquely combines the pharmacologically significant morpholine scaffold with a reactive iodinated aromatic ring. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall bioavailability.[3][4][5] Simultaneously, the iodine atom on the phenyl ring provides a versatile handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. This dual functionality makes 4-(3-Iodobenzyl)morpholine a valuable intermediate for constructing complex molecular architectures with potential therapeutic applications.[6]
Physicochemical and Spectroscopic Properties
The core chemical and physical properties of 4-(3-Iodobenzyl)morpholine are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
Core Properties Table
| Property | Value | Source |
| IUPAC Name | 4-[(3-Iodophenyl)methyl]morpholine | [1] |
| CAS Number | 731812-03-6 | [1][2][7] |
| Molecular Formula | C₁₁H₁₄INO | [1][7][8] |
| Molecular Weight | 303.14 g/mol | [7][8] |
| Exact Mass | 303.01201 Da | [7][8] |
| Melting Point | 32 °C | [7] |
| Boiling Point | 333.3 °C at 760 mmHg | [7] |
| Density | 1.604 g/cm³ | [7] |
| Flash Point | 155.4 °C | [7] |
| Refractive Index | 1.612 | [7] |
| pKa (Predicted) | 6.25 ± 0.10 | [7] |
| LogP (Predicted) | 2.06 | [7] |
Spectroscopic Profile
While detailed spectra are lot-specific, the expected spectroscopic signatures are well-defined by the molecule's structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic region will display complex multiplets for the four protons on the disubstituted benzene ring. A characteristic singlet for the two benzylic protons (Ar-CH₂-N) will appear downfield. The eight protons of the morpholine ring will typically present as two distinct multiplets, often appearing as apparent triplets, corresponding to the four protons adjacent to the nitrogen (N-CH₂) and the four protons adjacent to the oxygen (O-CH₂).[9][10][11]
-
¹³C NMR: The carbon NMR spectrum will show signals for the 11 carbon atoms. This includes four distinct signals for the aromatic carbons (two CH and two quaternary, one of which is C-I), one benzylic carbon, and two carbons for the morpholine ring (C-N and C-O).
-
Mass Spectrometry (MS): The exact mass is 303.012009 g/mol .[8] The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 303, with characteristic isotopic patterns.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for both aromatic and aliphatic protons, C-N stretching, C-O-C ether stretching, and aromatic C=C bending vibrations.[8]
Synthesis and Methodology
The most direct and common synthesis of 4-(3-Iodobenzyl)morpholine involves the nucleophilic substitution of a 3-iodobenzyl halide with morpholine. This reaction is a standard N-alkylation of a secondary amine.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 4-(3-Iodobenzyl)morpholine.
Detailed Experimental Protocol
This protocol describes a representative synthesis based on established methods for similar compounds.[12]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 equivalents) in a suitable aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM).
-
Reaction Initiation: To the stirred solution, add 3-iodobenzyl bromide (1.0 equivalent) dropwise at room temperature. The choice of a bromide over a chloride is causal; the C-Br bond is more labile, leading to a faster reaction rate. The base is critical to neutralize the hydrohalic acid (HBr) byproduct, preventing the protonation of morpholine which would render it non-nucleophilic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting benzyl bromide. Gentle heating may be applied if the reaction is sluggish.
-
Workup and Extraction: Upon completion, quench the reaction with water. If DCM was used as the solvent, separate the organic layer. If ACN was used, remove it under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product. Purify the residue via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-(3-Iodobenzyl)morpholine as a pure solid.[12]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-(3-Iodobenzyl)morpholine stems from the reactivity of its iodo-substituted phenyl ring. This functional group is an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Reaction Pathways
The aryl iodide moiety is a premier coupling partner in numerous transition-metal-catalyzed reactions, including:
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a biaryl system.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.
-
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.
-
Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent.
These reactions allow for the systematic and modular elaboration of the core structure, making it an ideal scaffold for building libraries of diverse compounds for structure-activity relationship (SAR) studies.[4][13]
Reactivity Diagram
Caption: Key cross-coupling reactions involving 4-(3-Iodobenzyl)morpholine.
Role as a Pharmacophore
The morpholine ring is not merely a passive solubilizing group; it is a well-established pharmacophore found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[14] Its presence can facilitate crucial hydrogen bond interactions with biological targets and improve metabolic profiles by blocking sites of oxidative metabolism.[3][5] The combination of this proven heterocyclic motif with the synthetic flexibility of the iodobenzyl group makes 4-(3-Iodobenzyl)morpholine a highly attractive starting point for developing novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][15]
Conclusion
4-(3-Iodobenzyl)morpholine is a strategically designed chemical intermediate of significant value to researchers in drug development and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its dual-functionality as both a privileged pharmacophore and a versatile synthetic platform, underscore its importance. The ability to leverage the robust chemistry of the aryl iodide allows for the creation of diverse and complex molecules, enabling the systematic exploration of chemical space in the pursuit of novel and effective therapeutics.
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